molecular formula C17H16N2O3 B2531475 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034568-72-2

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2531475
CAS No.: 2034568-72-2
M. Wt: 296.326
InChI Key: IFGYMDZKXYVYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a cyclopropylpyridine group, which can influence the compound’s biological activity.

Biochemical Analysis

Biochemical Properties

Similar compounds have shown potential anticancer activity These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Similar compounds have shown cytotoxic activity against certain cancer cell lines These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the carboxamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an amine, such as 5-cyclopropylpyridin-3-ylmethylamine, under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer properties and other therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the cyclopropylpyridine group, which can impart distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(13-3-4-15-16(6-13)22-10-21-15)19-8-11-5-14(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGYMDZKXYVYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.